2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making thiazole derivatives valuable for developing new therapeutic agents .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, causing changes that result in various biological activities . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been known to impact a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to downstream changes, such as the inhibition of certain enzymes or the activation of specific cellular responses .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 5-(4-chlorobenzyl)thiazole. The intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring product purity through recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to modifications in the compound’s electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the thiazole and benzamide groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGJCCKSPYCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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